molecular formula C21H27N7O3SSi B14181851 3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester CAS No. 1094070-53-7

3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester

Cat. No.: B14181851
CAS No.: 1094070-53-7
M. Wt: 485.6 g/mol
InChI Key: QSKZNCJAOORQCA-UHFFFAOYSA-N
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Description

3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isothiazole ring, a pyrazole ring, and an imidazo[1,2-a]pyrazine moiety.

Preparation Methods

The synthesis of 3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester involves multiple steps. The synthetic route typically starts with the preparation of the isothiazole ring, followed by the introduction of the pyrazole and imidazo[1,2-a]pyrazine moieties. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may include optimization of reaction conditions, scaling up the process, and ensuring the consistency and quality of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester stands out due to its unique structure and properties. Similar compounds include:

    3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester: This compound has a similar isoxazole ring but lacks the pyrazole and imidazo[1,2-a]pyrazine moieties.

    Other isothiazole derivatives: These compounds may share the isothiazole ring but differ in the substituents and additional functional groups attached to the ring.

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which contribute to its diverse applications and potential in scientific research.

Properties

CAS No.

1094070-53-7

Molecular Formula

C21H27N7O3SSi

Molecular Weight

485.6 g/mol

IUPAC Name

methyl 5-[[6-methyl-3-[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazole-3-carboxylate

InChI

InChI=1S/C21H27N7O3SSi/c1-14-11-28-17(15-9-23-27(12-15)13-31-6-7-33(3,4)5)10-22-20(28)19(24-14)25-18-8-16(26-32-18)21(29)30-2/h8-12H,6-7,13H2,1-5H3,(H,24,25)

InChI Key

QSKZNCJAOORQCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C(=N1)NC3=CC(=NS3)C(=O)OC)C4=CN(N=C4)COCC[Si](C)(C)C

Origin of Product

United States

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